Neridienone B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

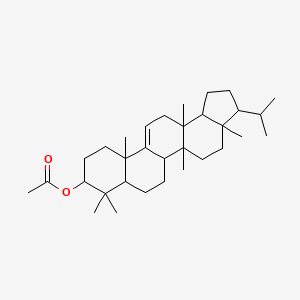

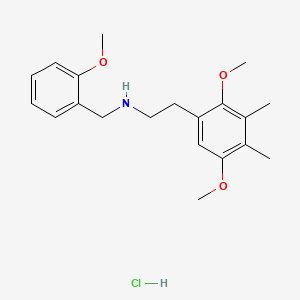

Neridienone B is a natural product isolated from the marine sponge Neridienone sp. It is a sesquiterpenoid compound with a unique carbon skeleton that has shown potential therapeutic properties in scientific research.

Scientific Research Applications

Anti-inflammatory and Cytotoxic Activities : A study on compounds isolated from Nerium oleander, including Neridienone B, revealed that Neridienone A (closely related to Neridienone B) exhibited anti-inflammatory activity by inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1). Furthermore, Neridienone A showed significant cytotoxic activity against specific human cell lines, indicating potential for cancer treatment applications (Bai et al., 2007).

MDR-Reversal Activity : The same study also evaluated the multi-drug resistance (MDR) reversal activity of Neridienone B and found significant effects on calcein accumulation in MDR human ovarian cancer cells. This suggests a potential role in enhancing the effectiveness of chemotherapy in resistant cancers (Bai et al., 2007).

properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14-,15-,16+,17-,18+,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBLKWGLSQARQJ-BJSXQCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the key structural characteristics of Neridienone B and what is its known biological activity?

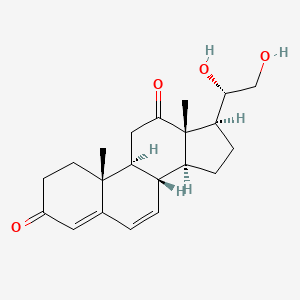

A1: Neridienone B is a pregnane compound with the molecular formula C21H28O4. [] While its exact mechanism of action remains unclear, the research indicates that Neridienone B exhibits Multi-Drug Resistance (MDR) reversal activity. This activity was observed through the increased accumulation of calcein in MDR human ovarian cancer 2780AD cells when Neridienone B was present. [] This suggests potential applications in overcoming drug resistance in cancer treatment.

Q2: Are there any studies on the in vitro activity of Neridienone B against cancer cell lines?

A2: The provided research abstract does not mention any specific in vitro studies on the activity of Neridienone B against cancer cell lines. [] Further research is needed to explore its potential anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)

![methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate](/img/structure/B566206.png)

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)

![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)